N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole
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Overview
Description
N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is a chemical compound with the molecular formula C₇H₁₀BrN₃O₂S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell proliferation and apoptosis .
Result of Action
Similar compounds have been found to induce changes at the molecular and cellular levels, such as alterations in gene expression and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other compounds, may also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that the 5-amino-thiadiazole moiety and 4-substituted halogen of the phenyl ring play a major role in its activity by exploring binding sites to CDK9/Cyclin T1 .
Molecular Mechanism
It is known to interact with CDK9/Cyclin T1 , but the specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine (Br₂) in acetic acid (AcOH) or chloroform (CHCl₃) at low temperatures (0-5°C) for the bromination step . The Boc protection is usually achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) in a suitable solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production methods for N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or thiourea in solvents like ethanol (EtOH) or dimethylformamide (DMF) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) in DCM at room temperature.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products Formed
Nucleophilic substitution: Substituted thiadiazoles with different functional groups.
Deprotection: 2-Amino-5-bromo[1,3,4]thiadiazole.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Lacks the Boc protecting group, making it more reactive.
N-Boc-2-Amino-1,3,4-thiadiazole:
Uniqueness
N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole is unique due to the combination of the Boc protecting group and the bromine atom, which provides a balance of stability and reactivity. This makes it a versatile building block for various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1,3,4-thiadiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVENMKPZBGIYPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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